molecular formula C19H21Cl2NO B124187 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl CAS No. 142058-12-6

4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl

Cat. No. B124187
M. Wt: 350.3 g/mol
InChI Key: IXHADCPJRQNDGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl, also known as DAB, is a chemical compound that has been extensively studied for its potential use in cancer treatment. DAB belongs to a class of compounds known as DNA alkylating agents, which are capable of binding to DNA and disrupting its normal function.

Mechanism Of Action

4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl works by binding to the DNA in cancer cells and disrupting its normal function. This leads to the formation of DNA adducts, which are abnormal structures that can cause cell death. 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl is also capable of inducing apoptosis, or programmed cell death, in cancer cells. This makes 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl a promising candidate for cancer treatment, as it has the potential to selectively target cancer cells while leaving healthy cells unharmed.

Biochemical And Physiological Effects

4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA synthesis in cancer cells. 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl has also been shown to induce apoptosis in cancer cells, leading to cell death. In addition, 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl has been shown to have anti-angiogenic effects, meaning it can prevent the formation of new blood vessels in tumors.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. This makes it a promising candidate for cancer treatment. However, there are also some limitations to using 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl in lab experiments. For example, 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl is a highly toxic compound and must be handled with care. In addition, the synthesis of 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl can be challenging and time-consuming, which may limit its use in certain experiments.

Future Directions

There are a number of future directions for research on 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl. One area of research is focused on improving the synthesis method of 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl to increase its yield and purity. Another area of research is focused on developing new formulations of 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl that can be more easily administered to patients. Additionally, researchers are exploring the potential of combining 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl with other cancer treatments, such as chemotherapy and radiation therapy, to enhance its effectiveness. Finally, researchers are also exploring the potential of using 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl in combination with immunotherapy to enhance the immune system's ability to fight cancer.

Synthesis Methods

The synthesis of 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl involves the reaction of 4-bromobiphenyl with 3-(2-chloroethyl)aminopropionitrile in the presence of a palladium catalyst. This reaction results in the formation of 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl, which is then purified through a series of chromatography steps. The yield of this synthesis method is typically around 60%.

Scientific Research Applications

4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a variety of cancer cell lines, including breast, lung, and colon cancer. 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl works by binding to DNA and disrupting its normal function, leading to cell death. This makes 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl a promising candidate for cancer treatment, as it has the potential to selectively target cancer cells while leaving healthy cells unharmed.

properties

CAS RN

142058-12-6

Product Name

4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl

Molecular Formula

C19H21Cl2NO

Molecular Weight

350.3 g/mol

IUPAC Name

3-[bis(2-chloroethyl)amino]-1-(4-phenylphenyl)propan-1-one

InChI

InChI=1S/C19H21Cl2NO/c20-11-14-22(15-12-21)13-10-19(23)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-9H,10-15H2

InChI Key

IXHADCPJRQNDGG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCN(CCCl)CCCl

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCN(CCCl)CCCl

Other CAS RN

142058-12-6

synonyms

4-(3'-di(2-chloroethyl)aminopropionyl)biphenyl
4-(3'-di(2-chloroethyl)aminopropionyl)biphenyl hydrochloride
toxin 5

Origin of Product

United States

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